molecular formula C28H27N7O2 B2978397 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 920418-42-4

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2978397
CAS RN: 920418-42-4
M. Wt: 493.571
InChI Key: SLOMRILNDQUXSA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a naphthalene ring. The presence of these groups suggests that the compound could have interesting biological activities. For example, triazolopyrimidines are known to have anticancer activity .

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds related to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been synthesized and assessed for their biological activities. A series incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, and other moieties have demonstrated significant antioxidant activity. Some derivatives outperformed ascorbic acid in DPPH radical scavenging assays. Additionally, these compounds exhibited anticancer properties, with certain derivatives showing higher cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential applications in cancer therapy (Tumosienė et al., 2020).

Antimicrobial Activities

Another research stream has focused on synthesizing novel 1,2,4-triazole derivatives, including efforts to create compounds with antimicrobial properties. These compounds, derived from ester ethoxycarbonylhydrazones and primary amines, showed moderate to good antimicrobial activities against various microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Quinone-Based Heterocycles with Anticancer Activity

Research has also focused on synthesizing quinone-based heterocycles, such as benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones, from reactions involving amidrazones and 2-chloro-1,4-benzoquinone. These compounds displayed broad-spectrum anticancer activity against various cancer cell lines, including melanoma, ovarian, central nervous system, non-small cell lung, renal, and colon cancers. This highlights their potential in anticancer drug development (Aly et al., 2020).

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2/c1-2-37-23-12-10-22(11-13-23)35-28-26(31-32-35)27(29-19-30-28)34-16-14-33(15-17-34)25(36)18-21-8-5-7-20-6-3-4-9-24(20)21/h3-13,19H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMRILNDQUXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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